molecular formula C21H29N5O6S B13425009 4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide

4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide

Cat. No.: B13425009
M. Wt: 479.6 g/mol
InChI Key: ASLYFRXJVSDKKL-UHFFFAOYSA-N
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Description

4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazolo[4,3-d]pyrimidine core, which is known for its biological activity.

Properties

Molecular Formula

C21H29N5O6S

Molecular Weight

479.6 g/mol

IUPAC Name

4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide

InChI

InChI=1S/C21H29N5O6S/c1-4-6-16-18-19(25(3)24-16)21(29)23-20(22-18)15-13-14(7-8-17(15)32-5-2)33(30,31)26(9-11-27)10-12-28/h7-8,13,27-28H,4-6,9-12H2,1-3H3,(H,22,23,29)

InChI Key

ASLYFRXJVSDKKL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N(CCO)CCO)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the ethoxy and hydroxyethyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain the final product with the desired purity.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide functional group (-SO₂N<) governs several key reactions:

Reaction TypeConditionsProductsMechanism Insights
Hydrolysis Strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH) at elevated temperatures (80–100°C)Sulfonic acid derivative + bis(2-hydroxyethyl)amineAcidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, while basic conditions deprotonate the amine, facilitating cleavage .
Alkylation Alkyl halides (e.g., CH₃I) in polar aprotic solvents (DMF, DMSO)N-alkylated sulfonamidesThe bis(2-hydroxyethyl)amine group acts as a nucleophile, attacking electrophilic alkylating agents .

Ethoxy Group Transformations

The ethoxy (-OCH₂CH₃) substituent on the benzene ring participates in:

Reaction TypeConditionsProductsNotes
Acidic Cleavage Concentrated HBr/HCl at refluxPhenolic derivative + ethanolEthoxy → hydroxyl conversion confirmed via LC-MS in sildenafil analog studies .
Demethylation BBr₃ in CH₂Cl₂ at -78°CDe-ethylated productLimited applicability due to competing side reactions with sulfonamide .

Hydroxyethyl Substituent Reactivity

The N,N-bis(2-hydroxyethyl) group enables:

Reaction TypeConditionsProductsKey Observations
Esterification Acetic anhydride/pyridine, 25°CAcetylated derivativesSelective acylation of hydroxyls without affecting sulfonamide .
Oxidation Jones reagent (CrO₃/H₂SO₄)Carboxylic acid derivativesOver-oxidation risks require controlled stoichiometry .

Pyrazolo-Pyrimidine Core Modifications

The 1H-pyrazolo[4,3-d]pyrimidin-7-one system exhibits:

Reaction TypeConditionsProductsStability Notes
Ring Opening 6M HCl, 100°CPyrazole-carboxylic acid + pyrimidine fragmentsOccurs under prolonged heating; reversible in basic media .
Nucleophilic Substitution NaH/alkyl halides in THFC3-propyl group replaced by bulkier substituentsLimited by steric hindrance from the methyl group at N1 .

Synthetic Pathways

Key steps in the compound’s synthesis include:

StepReagents/ProcessIntermediateYield
1Chlorosulfonation of 4-ethoxy-3-(pyrazolo-pyrimidinyl)benzeneSulfonyl chloride derivative72%
2Amidation with bis(2-hydroxyethyl)amineTarget compound58%

Stability Profile

Critical degradation pathways under accelerated conditions (40°C/75% RH):

ConditionMajor DegradantsMechanism
Acidic (pH 1.2)Phenolic derivative (ethoxyl loss)Acid-catalyzed hydrolysis
Oxidative (H₂O₂)Sulfoxide/sulfone derivativesSulfur oxidation at sulfonamide

Scientific Research Applications

4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s structure suggests potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a pyrazolo[4,3-d]pyrimidine core with ethoxy and hydroxyethyl groups. This unique combination of functional groups may confer distinct biological activity and chemical reactivity, making it a valuable compound for various applications.

Biological Activity

4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H29N5O6SC_{21}H_{29}N_{5}O_{6}S, with a molecular weight of 479.6 g/mol. The structure includes a pyrazolo[4,3-d]pyrimidine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC21H29N5O6S
Molecular Weight479.6 g/mol
CAS Number226956-43-0

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines. This activity is attributed to its ability to modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicate that it exhibits moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may act as a competitive inhibitor for enzymes involved in nucleotide synthesis.
  • Receptor Modulation : The pyrazolo[4,3-d]pyrimidine moiety can interact with various receptors, potentially altering cellular signaling pathways.
  • Oxidative Stress Induction : Some derivatives have been shown to increase oxidative stress in target cells, leading to apoptosis .

Case Studies

  • Anticancer Study : A study involving human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were reported at concentrations ranging from 10 to 50 µM depending on the cell line .
  • Inflammation Model : In an animal model of inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups .

Q & A

Q. Key Optimization Steps :

  • Use anhydrous solvents (e.g., CH₃CN) to minimize hydrolysis .
  • Monitor reaction progress via TLC (dichloromethane mobile phase) and confirm purity via recrystallization .

Basic: How can solubility challenges be addressed for in vitro studies?

Methodological Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMSO-d₆ for NMR studies) or ethanol/water mixtures for biological assays, as demonstrated in solubility testing of similar sulfonamides .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyethyl) during synthesis to enhance aqueous solubility .
  • Surfactant-assisted dispersion : Employ non-ionic surfactants (e.g., Tween-80) in buffer systems for cell-based assays.

Advanced: What analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H-NMR : Assign peaks for the pyrazolo-pyrimidine core (e.g., δ 7.5–8.5 ppm for aromatic protons) and hydroxyethyl groups (δ 3.4–3.8 ppm) .
    • ¹³C-NMR : Confirm carbonyl (δ 160–170 ppm) and sulfonamide (δ 120–130 ppm) functionalities .
  • FTIR : Identify key bands for sulfonamide (S=O at ~1130 cm⁻¹) and hydroxyl groups (O-H at ~3200 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

Q. Table 1: Representative Spectral Data from Analogous Compounds

TechniqueKey Peaks/BandsReference
¹H-NMR (400 MHz)δ 8.09 (pyridine-H), δ 5.11 (OCH₂Ph)
FTIR1596 cm⁻¹ (C=N), 1438 cm⁻¹ (S=O)

Advanced: How can researchers design enzyme inhibition assays for this compound?

Methodological Answer:

  • Target selection : Focus on phosphodiesterases (PDEs), as structurally related pyrazolo-pyrimidines are PDE inhibitors .
  • Assay protocol :
    • Enzyme preparation : Use recombinant PDE isoforms (e.g., PDE5) in Tris-HCl buffer (pH 7.4).
    • Substrate incubation : Add cAMP/cGMP with Mg²⁺ and monitor hydrolysis via fluorescence or colorimetry .
    • IC₅₀ determination : Test compound concentrations (1 nM–100 µM) and calculate inhibition using nonlinear regression.
  • Controls : Include sildenafil analogs (positive controls) and DMSO blanks .

Advanced: How to resolve contradictions in synthetic yields under varying conditions?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading) .
  • Case Study : In a pyrimidine synthesis, varying NaOCl concentrations (2–8 mmol) increased yields from 70% to 91% .
  • Statistical modeling : Apply ANOVA to identify significant factors (e.g., reaction time > solvent choice) .

Q. Table 2: Yield Optimization in Analogous Reactions

ConditionYield (%)Purity (%)Reference
NaOCl (8 mmol)91>99
NaOCl (2 mmol)7095

Advanced: What strategies validate the compound’s stability in biological matrices?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions (pH 2–12) for 24–72 hours .
  • LC-MS monitoring : Track degradation products (e.g., hydrolyzed sulfonamide or oxidized pyrimidine) .
  • Pharmacokinetic profiling : Conduct plasma stability assays using HPLC with a C18 column and acetonitrile/water gradient .

Basic: What are the key structural motifs influencing bioactivity?

Methodological Answer:

  • Sulfonamide group : Essential for hydrogen bonding with PDE catalytic domains .
  • Pyrazolo-pyrimidine core : Enhances π-π stacking with aromatic residues in enzyme pockets .
  • Hydroxyethyl side chains : Improve solubility without steric hindrance .

Advanced: How to assess regioselectivity in functional group modifications?

Methodological Answer:

  • Computational modeling : Use DFT calculations to predict reactive sites (e.g., electrophilic aromatic substitution at para positions) .
  • Isotopic labeling : Incorporate ¹³C or ²H at suspected reactive centers and track via NMR .
  • Competitive reactions : Compare yields of mono- vs. di-substituted products under identical conditions .

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